Mongersen - 1443994-46-4

Mongersen

Catalog Number: EVT-10988066
CAS Number: 1443994-46-4
Molecular Formula: C200H261N69O107P20S20
Molecular Weight: 6604 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mongersen is under investigation in clinical trial NCT02957474 (A Study to Evaluate the Effect of Food, Formulation Strength, and a Proton Pump Inhibitor on GED 0301 Pharmacokinetics in Healthy Adult Subjects).
Source and Classification

Mongersen is classified as an antisense oligonucleotide. Its development stems from the need for targeted therapies in inflammatory diseases, particularly those that involve dysregulation of immune responses. The compound is synthesized using phosphorothioate chemistry, which enhances its stability and bioavailability in biological systems .

Synthesis Analysis

Methods

The synthesis of Mongersen employs solid-phase oligonucleotide synthesis techniques, utilizing phosphorothioate linkages to enhance resistance to nucleases. Each batch can exhibit variations in stereochemistry due to the nature of the synthesis process, which may affect biological activity .

Technical Details

  • Solid-Phase Synthesis: This method allows for the sequential addition of nucleotides to form the oligonucleotide chain.
  • Phosphorothioate Chemistry: Incorporation of sulfur in the phosphate backbone increases stability against enzymatic degradation.
  • Quality Control: Batches are analyzed using techniques such as phosphorus-31 nuclear magnetic resonance spectroscopy to assess purity and stereochemical composition .
Molecular Structure Analysis

Structure

Mongersen consists of a linear sequence of 21 nucleotides with specific modifications that enhance its therapeutic efficacy. The structure includes:

  • Phosphorothioate Backbones: Provides enhanced stability.
  • Modified Bases: These modifications improve binding affinity and specificity towards SMAD7 mRNA.

Data

The molecular formula and molecular weight are critical for understanding its pharmacokinetics:

  • Molecular Weight: Approximately 6,000 Da.
  • Nucleotide Sequence: Specific sequence details are proprietary but are designed to hybridize effectively with SMAD7 mRNA.
Chemical Reactions Analysis

Reactions

Mongersen primarily engages in hybridization reactions with its target mRNA, leading to the degradation of SMAD7 transcripts through RNase H-mediated mechanisms. This action results in decreased SMAD7 protein levels, subsequently modulating inflammatory pathways.

Technical Details

  • Hybridization: The binding affinity between Mongersen and SMAD7 mRNA is influenced by sequence complementarity and structural characteristics.
  • RNase H Activity: Upon binding, RNase H recognizes the RNA-DNA duplex formed by Mongersen and degrades the RNA strand, effectively silencing SMAD7 expression .
Mechanism of Action

Mongersen's mechanism involves several steps:

  1. Binding: The oligonucleotide binds specifically to SMAD7 mRNA.
  2. Degradation: RNase H recognizes this complex and degrades the RNA component.
  3. Downregulation: The reduction in SMAD7 levels leads to enhanced TGF-beta signaling, promoting anti-inflammatory effects.

Data

Clinical studies have shown that treatment with Mongersen results in significant clinical improvement in patients with active Crohn's disease, evidenced by reduced Crohn's Disease Activity Index scores .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Lyophilized powder.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Stability: Stable under physiological conditions due to phosphorothioate modifications.
  • pKa Values: Relevant for understanding ionization states during biological interactions.

Relevant analyses include stability studies under various conditions (e.g., temperature, pH) to ensure efficacy throughout its shelf life .

Applications

Mongersen has been primarily studied for its application in treating Crohn's disease. Clinical trials have demonstrated its effectiveness in inducing remission and reducing disease activity among patients. Further research is ongoing to explore its potential in other inflammatory conditions where SMAD7 plays a pivotal role.

Introduction to Mongersen in Inflammatory Bowel Disease (IBD) Therapeutics

Role of Transforming Growth Factor Beta 1/Suppressor of Mothers Against Decapentaplegic Signaling Pathway in Gastrointestinal Immune Homeostasis

The Transforming Growth Factor Beta 1 (TGF-β1)/Suppressor of Mothers Against Decapentaplegic (Smad) signaling pathway is a fundamental regulator of intestinal immune tolerance and mucosal repair. TGF-β1, produced by epithelial cells, regulatory T cells, and stromal cells, exerts potent immunosuppressive effects by:

  • Inhibiting pro-inflammatory cytokine production (e.g., tumor necrosis factor-alpha, interferon-gamma, interleukin-6)
  • Promoting regulatory T cell differentiation and function
  • Inducing immunoglobulin A production for mucosal defense
  • Stimulating epithelial restitution and extracellular matrix remodeling [1] [7] [10]

The canonical signaling cascade involves TGF-β1 binding to its type II receptor, which recruits and phosphorylates the type I receptor. This complex subsequently phosphorylates receptor-regulated Smads (Smad2/Smad3), enabling their association with the common mediator Smad4. The Smad complex translocates to the nucleus to regulate transcription of target genes involved in anti-inflammatory responses and tissue homeostasis [1] [7].

Table 1: Key Molecular Regulators of TGF-β1/Smad Signaling in the Gut

ComponentFunctionConsequence of Dysregulation
TGF-β1Immunosuppressive cytokineDeficient activity permits uncontrolled inflammation
Smad2/Smad3Signal transducersImpaired phosphorylation reduces anti-inflammatory gene expression
Smad4Common mediatorMutations disrupt signal transduction
Smad7Inhibitory SmadOverexpression blocks TGF-β1 receptor activity

Experimental models confirm the pathway's non-redundant role: TGF-β1-deficient mice develop lethal multiorgan inflammation, including severe colitis, within weeks [7]. Similarly, T cell-specific ablation of TGF-β receptor II induces spontaneous colitis, demonstrating its necessity for maintaining intestinal immune quiescence [7] [10].

Pathogenic Overexpression of SMAD7 in Crohn's Disease Pathophysiology

In Crohn's disease, a paradoxical disruption of TGF-β1 signaling occurs despite elevated cytokine production. Molecular analyses of inflamed intestinal mucosa reveal:

  • Elevated Smad7 Protein: 2-3 fold higher expression in lamina propria mononuclear cells compared to healthy controls, mediated by enhanced protein stability via p300-dependent acetylation and deficient Sirtuin 1-mediated deacetylation [1] [6] [9].
  • Impaired Smad2/3 Phosphorylation: Smad7 binds to the TGF-β type I receptor, preventing recruitment and phosphorylation of Smad2/Smad3 [1] [7].
  • Loss of Immunoregulation: Defective TGF-β1 signaling fails to suppress nuclear factor kappa B-driven inflammatory pathways, enabling sustained production of tumor necrosis factor-alpha, interleukin-1β, and other pro-inflammatory mediators [1] [6].

Table 2: Evidence Supporting Smad7's Pathogenic Role in Crohn's Disease

Study TypeKey FindingsReference
Human tissue analysisElevated Smad7 protein in inflamed ileal/colonic mucosa; inverse correlation with Smad3 phosphorylation [1] [6]
In vitro assaysSmad7 knockdown restores TGF-β1-mediated suppression of inflammatory cytokines in Crohn's disease mucosal explants [1] [9]
Transgenic mouse modelsT cell-specific Smad7 overexpression induces colitis resistant to regulatory T cell suppression; exacerbates dextran sodium sulfate colitis [1] [7]

This molecular pathology is not merely associative but functionally significant. Transgenic mice overexpressing Smad7 in T cells develop severe, treatment-resistant colitis characterized by elevated interferon-gamma, tumor necrosis factor-alpha, and interleukin-17 production [1] [7]. Mechanistically, Smad7 overexpression converts CD4+ T cells into aggressive effector cells that drive pathogenic immune responses even in immunocompetent hosts [1].

Rationale for Targeted Antisense Oligonucleotide Therapy in Inflammatory Bowel Disease

Mongersen (formerly GED0301) represents a novel class of orally administered, sequence-specific antisense oligonucleotides designed to correct the core molecular defect in Crohn's disease—Smad7 overexpression. Its therapeutic rationale encompasses:

  • Molecular Specificity:
  • 21-base single-strand phosphorothioate oligonucleotide complementary to nucleotides 107–128 of human SMAD7 messenger RNA [5] [6] [9].
  • Facilitates ribonuclease H1-mediated degradation of target messenger RNA, reducing Smad7 protein expression [5] [9].
  • Site-Specific Delivery:
  • Formulated with methacrylic acid–ethyl acrylate copolymers enabling pH-dependent release primarily in the terminal ileum and right colon (pH 6.6–7.2)—common sites of Crohn's disease involvement [1] [5] [6].
  • Minimal systemic absorption: Drug detectable in plasma of only 1/15 patients in phase I studies at trace levels [1] [5].
  • Pathway Restoration:
  • Preclinical studies: Smad7 antisense oligonucleotide restored TGF-β1-mediated suppression of inflammatory cytokines (tumor necrosis factor-alpha, interferon-gamma) in cultured Crohn's disease mucosal cells and reduced colitis severity in trinitrobenzene sulfonic acid models [1] [6].
  • Phase I/II evidence: Increased phospho-Smad3 in intestinal biopsies correlated with clinical response [1] [3] [9].

Table 3: Clinical Proof-of-Concept Studies with Mongersen

Trial PhasePatient PopulationKey Efficacy OutcomesReference
Phase I (open-label)15 steroid-dependent/resistant Crohn's disease patientsClinical remission: 66.7% (10/15) at day 28 [1] [9]
Phase II (randomized)166 active Crohn's disease patients (CDAI >220)Clinical remission (day 15): 160 mg: 65%, 40 mg: 55%, Placebo: 10% (p<0.001) [5] [8] [9]
Phase II (open-label endoscopic)63 Crohn's disease patients with endoscopic lesionsEndoscopic response (≥25% SES-CD reduction): 37% at week 12; 63% in patients with baseline SES-CD>12 [3] [6]
  • Pharmacological Challenges:
  • Batch Variability: Phosphorothioate linkages introduce chiral centers (Sp/Rp diastereomers). Solution phosphorus-31 nuclear magnetic resonance spectroscopy revealed significant stereochemical heterogeneity among clinical batches [3] [6] [9].
  • Bioactivity Discrepancies: Batches used in phase I/II trials consistently inhibited Smad7 in vitro, whereas many phase III batches showed minimal or no activity. Principal component analysis linked distinct phosphorus-31 nuclear magnetic resonance profiles to functional efficacy [3] [6] [9].
  • Clinical Impact: Post-hoc phase III analysis found greater Crohn's Disease Activity Index reductions in cohorts receiving bioactive batches versus inactive ones, explaining efficacy differences across trials [3] [6] [9].

This targeted approach contrasts with broad immunosuppressives by addressing a disease-specific molecular lesion, potentially offering a more precise therapeutic strategy for Crohn's disease refractory to conventional biologics [1] [5] [9].

Properties

CAS Number

1443994-46-4

Product Name

Mongersen

IUPAC Name

1-[(2R,4S,5R)-4-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-3-[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-[[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C200H261N69O107P20S20

Molecular Weight

6604 g/mol

InChI

InChI=1S/C200H261N69O107P20S20/c1-81-48-259(195(290)235-165(81)211)149-38-98(367-392(311,412)333-73-127-107(47-159(355-127)269-80-224-164-172(269)240-184(217)244-180(164)279)376-395(314,415)326-64-118-97(37-148(346-118)258-26-16-138(210)234-194(258)289)366-387(306,407)332-71-125-104(44-155(353-125)265-76-220-160-167(213)218-75-219-168(160)265)374-396(315,416)335-72-126-105(45-157(354-126)267-78-222-162-170(267)238-182(215)242-178(162)277)373-377(296,397)316-55-109-87(271)27-139(337-109)249-17-7-129(201)225-185(249)280)119(347-149)66-327-384(303,404)363-94-34-145(255-23-13-135(207)231-191(255)286)341-113(94)59-321-380(299,400)359-91-31-142(252-20-10-132(204)228-188(252)283)339-111(91)57-319-382(301,402)361-92-32-143(253-21-11-133(205)229-189(253)284)343-115(92)61-323-388(307,408)369-101-41-152(262-51-84(4)174(273)246-198(262)293)350-122(101)68-328-386(305,406)365-96-36-147(257-25-15-137(209)233-193(257)288)344-116(96)62-324-389(308,409)370-102-42-153(263-52-85(5)175(274)247-199(263)294)352-124(102)70-331-391(310,411)372-103-43-154(264-53-86(6)176(275)248-200(264)295)351-123(103)69-329-385(304,405)364-95-35-146(256-24-14-136(208)232-192(256)287)342-114(95)60-322-381(300,401)360-90-30-141(251-19-9-131(203)227-187(251)282)338-110(90)56-318-379(298,399)358-89-29-140(250-18-8-130(202)226-186(250)281)340-112(89)58-320-383(302,403)362-93-33-144(254-22-12-134(206)230-190(254)285)345-117(93)63-325-394(313,414)375-106-46-158(268-79-223-163-171(268)239-183(216)243-179(163)278)356-128(106)74-334-393(312,413)368-99-39-150(260-49-82(2)166(212)236-196(260)291)348-120(99)67-330-390(309,410)371-100-40-151(261-50-83(3)173(272)245-197(261)292)349-121(100)65-317-378(297,398)357-88-28-156(336-108(88)54-270)266-77-221-161-169(266)237-181(214)241-177(161)276/h7-26,48-53,75-80,87-128,139-159,270-271H,27-47,54-74H2,1-6H3,(H,296,397)(H,297,398)(H,298,399)(H,299,400)(H,300,401)(H,301,402)(H,302,403)(H,303,404)(H,304,405)(H,305,406)(H,306,407)(H,307,408)(H,308,409)(H,309,410)(H,310,411)(H,311,412)(H,312,413)(H,313,414)(H,314,415)(H,315,416)(H2,201,225,280)(H2,202,226,281)(H2,203,227,282)(H2,204,228,283)(H2,205,229,284)(H2,206,230,285)(H2,207,231,286)(H2,208,232,287)(H2,209,233,288)(H2,210,234,289)(H2,211,235,290)(H2,212,236,291)(H2,213,218,219)(H,245,272,292)(H,246,273,293)(H,247,274,294)(H,248,275,295)(H3,214,237,241,276)(H3,215,238,242,277)(H3,216,239,243,278)(H3,217,240,244,279)/t87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+,144+,145+,146+,147+,148+,149+,150+,151+,152+,153+,154+,155+,156+,157+,158+,159+,377?,378?,379?,380?,381?,382?,383?,384?,385?,386?,387?,388?,389?,390?,391?,392?,393?,394?,395?,396?/m0/s1

InChI Key

ABASMUXUCSQFKC-PKEKLUKKSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OCC6C(CC(O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OCC8C(CC(O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=CC(=NC1=O)N)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=S)(O)O[C@H]3C[C@@H](O[C@@H]3CO)N4C=NC5=C4N=C(NC5=O)N)OP(=S)(O)OC[C@@H]6[C@H](C[C@@H](O6)N7C=C(C(=NC7=O)N)C)OP(=S)(O)OC[C@@H]8[C@H](C[C@@H](O8)N9C=NC1=C9N=C(NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=O)NC1=O)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C(N=CN=C21)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1[C@H](C[C@@H](O1)N1C=CC(=NC1=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.